molecular formula C26H26N2O3S B11481638 N-{2-[ethoxy(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-2-methoxybenzamide

N-{2-[ethoxy(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-2-methoxybenzamide

Cat. No.: B11481638
M. Wt: 446.6 g/mol
InChI Key: LRPOESZCGZJVOM-UHFFFAOYSA-N
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Description

N-{2-[ethoxy(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-2-methoxybenzamide, a mouthful of a name, belongs to the class of heterocyclic compounds. Its structure combines a thienopyridine core with an amide functional group. Let’s break it down:

    Thienopyridine Ring: The compound features a fused thieno[2,3-b]pyridine ring system, which imparts unique properties due to its aromaticity and heteroatoms (sulfur and nitrogen).

    Ethoxyphenylmethyl Group: The ethoxyphenylmethyl moiety contributes to the compound’s lipophilicity and potential interactions with biological targets.

    2-Methoxybenzamide: The amide group (CONH) is derived from benzoic acid, and the methoxy substituent enhances solubility.

Preparation Methods

The synthetic routes to this compound involve constructing the thienopyridine ring and functionalizing it. Here are some strategies:

    Ring Construction:

Chemical Reactions Analysis

    Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents:

    Major Products: These reactions yield derivatives with modified functional groups (e.g., amides, ethers, or halides).

Scientific Research Applications

    Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.

    Biology: Explore its interactions with proteins, enzymes, or receptors.

    Medicine: Assess its pharmacological properties (e.g., anti-inflammatory, antitumor, or antimicrobial effects).

    Industry: Evaluate its use in materials science or as a precursor for drug development.

Mechanism of Action

  • The compound likely interacts with specific molecular targets (e.g., receptors, enzymes) through hydrogen bonding, π-π stacking, or hydrophobic interactions.
  • It may modulate signaling pathways, affecting cellular processes.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinct features (e.g., thienopyridine core, ethoxyphenylmethyl group).

    Similar Compounds: Explore related structures (e.g., other thienopyridines, benzamides).

Properties

Molecular Formula

C26H26N2O3S

Molecular Weight

446.6 g/mol

IUPAC Name

N-[2-[ethoxy(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl]-2-methoxybenzamide

InChI

InChI=1S/C26H26N2O3S/c1-5-31-23(18-11-7-6-8-12-18)24-22(21-16(2)15-17(3)27-26(21)32-24)28-25(29)19-13-9-10-14-20(19)30-4/h6-15,23H,5H2,1-4H3,(H,28,29)

InChI Key

LRPOESZCGZJVOM-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC=CC=C1)C2=C(C3=C(S2)N=C(C=C3C)C)NC(=O)C4=CC=CC=C4OC

Origin of Product

United States

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